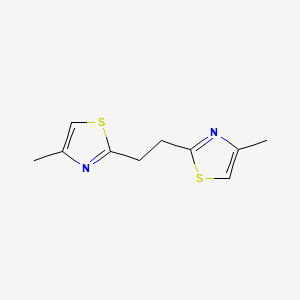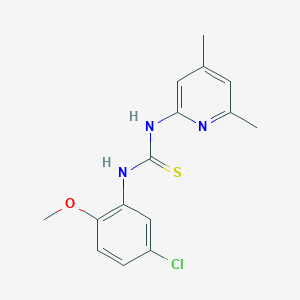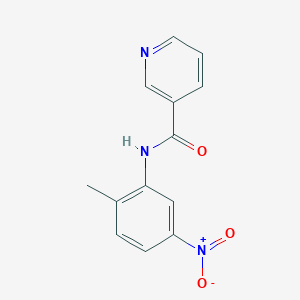![molecular formula C14H19N3O2 B5800309 N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
The mechanism of action of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide involves the selective inhibition of CK2. CK2 is a kinase that phosphorylates many cellular proteins, including those involved in cell proliferation and survival. By inhibiting CK2, CX-4945 disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit potent anti-cancer activity in preclinical studies. In addition to its anti-cancer effects, CX-4945 has also been shown to have anti-inflammatory and anti-viral properties. It has been suggested that CX-4945 may be useful in the treatment of chronic inflammatory diseases and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide is its selectivity for CK2. This allows for targeted inhibition of CK2 without affecting other kinases. However, one limitation of CX-4945 is its poor solubility, which can make it difficult to use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research and development of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide. One potential application is in the treatment of cancer. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Another potential application is in the treatment of chronic inflammatory diseases and viral infections. Further research is needed to fully understand the potential therapeutic applications of CX-4945 and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide involves several steps. The first step involves the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-aminopyridine to form the corresponding amide. The amide is then treated with N,N'-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product, N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting CK2, which is overexpressed in many types of cancer. CX-4945 has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, prostate, and pancreatic cancer cells.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDKKQEXYDIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-cyclohexylacetyl)oxy]pyridine-3-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)



![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)

![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5800280.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)





![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)